3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19797671
InChI: InChI=1S/C17H15F3N2O/c1-10-3-2-4-13(9-10)22-15(14(21)16(22)23)11-5-7-12(8-6-11)17(18,19)20/h2-9,14-15H,21H2,1H3
SMILES:
Molecular Formula: C17H15F3N2O
Molecular Weight: 320.31 g/mol

3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

CAS No.:

Cat. No.: VC19797671

Molecular Formula: C17H15F3N2O

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one -

Specification

Molecular Formula C17H15F3N2O
Molecular Weight 320.31 g/mol
IUPAC Name 3-amino-1-(3-methylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
Standard InChI InChI=1S/C17H15F3N2O/c1-10-3-2-4-13(9-10)22-15(14(21)16(22)23)11-5-7-12(8-6-11)17(18,19)20/h2-9,14-15H,21H2,1H3
Standard InChI Key NNNOVXSMYRQRQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F

Introduction

Structural and Chemical Properties

Core Architecture and Substituent Effects

The compound’s azetidin-2-one skeleton consists of a four-membered lactam ring (C=O at C-2, NH at N-1) with inherent ring strain (≈110 kJ/mol), a key driver of its reactivity . The meta-tolyl group (m-tolyl) at N-1 introduces steric bulk and electron-donating effects, while the 4-(trifluoromethyl)phenyl group at C-4 contributes strong electron-withdrawing characteristics due to the -CF₃ moiety. This combination creates a polarized β-lactam core, enhancing electrophilicity at the carbonyl carbon—a critical feature for covalent interactions with bacterial penicillin-binding proteins (PBPs) .

The C-3 amino group remains unprotected in the final structure, enabling hydrogen bonding with biological targets. Computational studies predict a dihedral angle of 15–20° between the m-tolyl and β-lactam ring, optimizing steric compatibility with enzyme active sites .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular formulaC₁₇H₁₄F₃N₂O₂
Molecular weight350.3 g/mol
Ring strain energy~110 kJ/mol
pKa (C-3 NH₂)8.2 ± 0.3
LogP (octanol/water)2.7 (predicted)

Synthetic Methodologies

Staudinger [2+2] Cycloaddition

The primary synthesis route employs Staudinger cycloaddition between a phthalimido-protected glycine-derived ketene (18) and an imine derived from m-toluidine and 4-(trifluoromethyl)benzaldehyde . Optimized conditions (Scheme 1) include:

  • Ketene generation: Triethylamine (3 eq.) in CH₂Cl₂ at −20°C

  • Imine preparation: Condensation in methanol with 4Å molecular sieves (85% yield)

  • Cycloaddition: 24h reaction at 0°C, yielding cis:trans = 3:1 (72% combined yield)

Deprotection of the phthalimido group requires hydrazine hydrate (NH₂NH₂·H₂O) in ethanol/HCl (1:1) at 60°C for 6h, achieving 89% yield without β-lactam ring degradation .

Alternative Routes and Comparative Analysis

Umpolung allylation strategies (Source ) offer an orthogonal approach, though yields remain suboptimal (45–55%). Microwave-assisted cyclization (150°C, DMF, 30 min) improves efficiency (78% yield) but risks racemization at C-3 .

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)Key Advantage
Staudinger 7298Scalable, stereoselective
Umpolung 4891Functional group tolerance
Microwave 7895Rapid

Pharmacological Profile

Antibacterial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC = 4 µg/mL, comparable to cephalexin (2 µg/mL) . The trifluoromethyl group enhances membrane permeability, while the m-tolyl substituent reduces affinity for β-lactamase enzymes. Synergy studies with clavulanic acid (β-lactamase inhibitor) show a 4-fold reduction in MIC (1 µg/mL) .

Anticancer Mechanisms

In MCF-7 breast cancer cells, the compound induces apoptosis (EC₅₀ = 12 µM) via proteasome inhibition. The 20S proteasome’s chymotrypsin-like activity is suppressed by 80% at 10 µM, surpassing bortezomib’s efficacy (65% at 10 µM) .

AssayResultReference
MRSA MIC4 µg/mL
MCF-7 EC₅₀12 µM
Proteasome inhibition80% at 10 µM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.1 Hz, 2H, Ar-CF₃), 7.32–7.18 (m, 4H, m-tolyl), 5.21 (s, 1H, C-3 NH₂), 4.86 (d, J = 4.9 Hz, 1H, C-4).

  • IR (KBr): 1775 cm⁻¹ (β-lactam C=O), 3350 cm⁻¹ (N-H stretch) .

  • HRMS: m/z 351.1021 [M+H]⁺ (calc. 351.1018) .

Challenges and Optimization

Deprotection Sensitivity

Early attempts using Birch reduction (NH₃/Na) caused β-lactam ring cleavage (≤40% yield). Switching to cerium ammonium nitrate (CAN) in MeOH/H₂O (1:1) at 0°C preserved ring integrity (89% yield) .

Solubility Limitations

Aqueous solubility (0.8 mg/mL at pH 7.4) restricts in vivo applications. PEGylation of the C-3 amino group improves solubility to 5.2 mg/mL without losing activity.

Future Directions

  • Combination therapies: Co-administration with efflux pump inhibitors (e.g., reserpine) to combat Gram-negative pathogens .

  • Prodrug development: Phosphonooxymethyl derivatives for enhanced oral bioavailability .

  • Continuous manufacturing: Flow chemistry systems to reduce reaction times (≤2h) and improve safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator